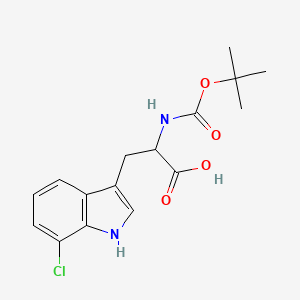

Boc-7-chloro-DL-tryptophan

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry Research

The twenty canonical amino acids are the fundamental building blocks of proteins, dictated by the universal genetic code. However, nature and science have expanded this repertoire to include non-canonical amino acids (ncAAs), which are amino acids not among the standard twenty. nih.govmdpi.com These ncAAs are pivotal in chemical biology and medicinal chemistry for several reasons. Their incorporation into peptides and proteins can introduce novel chemical functionalities, enhance structural stability, and confer resistance to enzymatic degradation. mdpi.com This allows for the creation of peptides with improved therapeutic properties and the development of new tools to probe biological systems. mdpi.com

The introduction of ncAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and genetic code expansion (GCE). nih.govacs.org GCE, for instance, enables the site-specific incorporation of ncAAs into proteins in living cells, opening up avenues for studying protein function in vivo with unprecedented precision. acs.orgnih.gov The diverse functional groups found in ncAAs, such as halogens, azides, and alkynes, provide handles for bioorthogonal chemistry, allowing for specific labeling and imaging of proteins. nih.gov

Overview of Halogenated Tryptophan Derivatives in Scholarly Contexts

Among the vast array of ncAAs, halogenated tryptophan derivatives represent a particularly important subclass. The introduction of a halogen atom onto the indole (B1671886) ring of tryptophan can significantly alter its electronic properties, lipophilicity, and steric profile. tandfonline.com These modifications can lead to enhanced biological activity and metabolic stability, making them valuable in the development of pharmaceuticals and agrochemicals. technologypublisher.comfrontiersin.org

Halogenated tryptophans are found in various natural products, including antibiotics and compounds that inhibit DNA topoisomerase I. frontiersin.org In synthetic chemistry, they serve as versatile intermediates for creating more complex molecules through cross-coupling reactions. cam.ac.uk The position of the halogen on the indole ring is crucial, as it influences the molecule's reactivity and biological interactions. For example, substitutions at the 5-, 6-, or 7-positions are generally well-tolerated by enzymes, whereas substitution at the 4-position can be problematic. uniurb.it The biosynthesis of halogenated tryptophans using engineered enzymes offers a sustainable and selective alternative to traditional chemical synthesis. technologypublisher.comnih.gov

The specific compound of interest, Boc-7-chloro-DL-tryptophan, features a chlorine atom at the 7-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. The Boc group is a common protecting group in peptide synthesis, valued for its stability under a wide range of conditions and its ease of removal. organic-chemistry.org The presence of the chloro group at the 7-position, combined with the Boc protection, makes this compound a valuable building block for the synthesis of modified peptides and other complex organic molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 870481-87-1 |

| Molecular Formula | C16H19ClN2O4 |

| Molecular Weight | 338.79 g/mol chemicalbook.com |

| IUPAC Name | N-(tert-butoxycarbonyl)-7-chlorotryptophan sigmaaldrich.com |

| Synonym | 2-((tert-butoxycarbonyl)amino)-3-(7-chloro-1h-indol-3-yl)propanoic acid sigmaaldrich.com |

| Physical Form | White solid sigmaaldrich.com |

| Purity | 0.95 sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.com |

| InChI Key | BNBNYLGDKIBCCF-UHFFFAOYSA-N sigmaaldrich.com |

Interactive Data Table: Synthesis of this compound

| Reactants | Reagents | Conditions | Yield | Reference |

| 7-chlorotryptophan (B86515), Di-tert-butyl dicarbonate (B1257347) | Sodium hydrogencarbonate | Tetrahydrofuran (B95107); ethyl acetate (B1210297) at 20°C for 12 hours | 80% | chemicalbook.com |

Chemical Synthesis Pathways

The chemical synthesis of this compound is a multi-step process that necessitates precise control over regioselectivity and the use of protective groups. Various strategies have been developed to functionalize the indole core and introduce the desired substituents.

Protective Group Strategies and Chloroalkylation Reactions for Indole Core Functionalization

The synthesis of this compound fundamentally relies on the strategic use of protecting groups to shield reactive sites and direct the desired chemical transformations. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amino functionality of the tryptophan molecule. This protection is crucial to prevent unwanted side reactions during the functionalization of the indole ring. The introduction of the Boc group is typically achieved by reacting the parent amino acid, 7-chloro-DL-tryptophan, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The choice of protecting group on the indole nitrogen is also critical for directing C-H activation reactions. Bulky protecting groups, for instance, can sterically hinder certain positions and favor functionalization at less accessible sites like C7. chim.it

Palladium-Catalyzed C-H Functionalization Routes for Indole C7-Derivatization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct derivatization of the indole nucleus, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. researchgate.netresearchgate.net Specifically for C7-derivatization, a key challenge is to overcome the intrinsic reactivity of the C2 and C3 positions. acs.orgacs.orgnih.gov

Researchers have demonstrated that with the appropriate choice of a directing group on the indole nitrogen and a suitable ligand, palladium catalysts can selectively activate the C-H bond at the C7 position. researchgate.netacs.orgacs.org For instance, a phosphinoyl directing group in conjunction with a pyridine-type ligand has been shown to effectively direct the palladium-catalyzed arylation of indoles at the C7 position with arylboronic acids. researchgate.netacs.org While this methodology focuses on arylation, the underlying principles of directed C-H activation are applicable to the introduction of other substituents, including chloro groups, through appropriately designed synthetic routes. The use of a bulky N-pivaloyl directing group has also been shown to be crucial for high regioselectivity in rhodium-catalyzed C7 functionalization. researchgate.net

| Catalyst System | Directing Group | Ligand Type | Target Position | Reference |

| Pd(OAc)₂ | Phosphinoyl | Pyridine | C7 | researchgate.netacs.org |

| Rh(III) complexes | N-pivaloyl | - | C7 | researchgate.net |

Enantioselective Chemical Approaches to Substituted Tryptophans

Accessing enantiomerically pure substituted tryptophans is of great importance, and various asymmetric synthetic methods have been developed. rsc.orgrsc.org These methods are crucial for the synthesis of biologically active molecules where stereochemistry plays a definitive role.

One prominent strategy involves the asymmetric Michael addition of a chiral glycine (B1666218) equivalent to a suitable acceptor. For example, the reaction of a chiral nickel(II) complex of a glycine Schiff base with sulfonylindoles has been shown to produce syn-β-substituted tryptophans with high diastereo- and enantioselectivity. rsc.orgrsc.org The resulting adducts can then be converted to the desired tryptophan derivatives. rsc.org

Phase-transfer catalysis (PTC) offers another powerful approach for the enantioselective synthesis of tryptophan derivatives. thieme-connect.comthieme-connect.com Using a Cinchona-derived catalyst, the asymmetric alkylation of a glycine Schiff base with gramine (B1672134) derivatives can be achieved. thieme-connect.comthieme-connect.com This one-pot reaction proceeds with high enantiomeric excess and avoids the need for protecting the indole nitrogen. thieme-connect.com

Chemoenzymatic and Biocatalytic Syntheses of Halotryptophans

Chemoenzymatic and biocatalytic methods provide highly selective and environmentally benign alternatives to classical chemical synthesis for the production of halotryptophans. These approaches leverage the specificity of enzymes to achieve regioselective halogenation and stereochemical control.

Enzyme-Mediated Halogenation and Derivatization (e.g., RebH and RebO Specificity)

Flavin-dependent halogenases (FDHs) are a class of enzymes capable of regioselectively halogenating aromatic compounds, including tryptophan. acs.org The tryptophan 7-halogenase RebH, from the rebeccamycin (B1679247) biosynthetic pathway, is a well-characterized enzyme that catalyzes the selective chlorination or bromination of tryptophan at the C7 position of the indole ring. acs.orgub.edursc.org The specificity of RebH for the C7 position is a key advantage for the synthesis of 7-halotryptophans. acs.orgrsc.org Engineered variants of RebH have also been developed with altered substrate specificity, expanding their synthetic utility. nih.govnih.gov

Tryptophan synthase is another valuable enzyme in the biocatalytic synthesis of halotryptophans. rsc.orgnih.govacs.org This enzyme can condense haloindoles with serine to produce the corresponding halotryptophans. acs.org This method is particularly useful for producing fluoro- and iodo-tryptophans, as enzymatic halogenation with these halogens is more challenging. acs.org

The following table summarizes the enzymatic approaches to halotryptophan synthesis:

| Enzyme | Function | Substrate(s) | Product(s) | Reference |

| RebH (Halogenase) | Regioselective halogenation | Tryptophan, Halide ion | 7-Halo-tryptophan | acs.orgub.edursc.org |

| Tryptophan Synthase | Condensation | Haloindole, Serine | Halotryptophan | rsc.orgnih.govacs.org |

| RebO (L-amino acid oxidase) | Oxidation of L-amino acids | L-Halotryptophan | Imino acid | acs.orgnih.gov |

Dynamic Stereoinversion for Accessing Non-Native D-Configured Halotryptophans

While many biocatalytic routes yield the natural L-enantiomer of amino acids, there is significant interest in obtaining the non-native D-isomers, which are components of many bioactive peptides. acs.org Dynamic stereoinversion is a powerful chemoenzymatic strategy to access D-configured halotryptophans from their L-counterparts. acs.orgnih.gov

This process typically involves the use of a specific L-amino acid oxidase, such as RebO. acs.org RebO selectively oxidizes the L-enantiomer of a halotryptophan to the corresponding α-imino acid. acs.org In the presence of a chemical reducing agent, such as an ammonia-borane complex, the imino acid is non-selectively reduced back to the racemic amino acid. acs.org This continuous cycle of oxidation of the L-enantiomer and non-selective reduction leads to the gradual accumulation of the D-enantiomer, which is not a substrate for the enzyme. acs.orgnih.gov This method has been successfully applied to produce D-configured 5- and 7-bromotryptophan with high enantiomeric excess. acs.orgnih.gov

A single-module nonribosomal peptide synthetase, IvoA, has also been shown to catalyze the complete stereoinversion of L-tryptophan to D-tryptophan, offering another potential biocatalytic route to D-amino acids. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBNYLGDKIBCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 7 Chloro Dl Tryptophan

Selected Synthetic Routes

The enzymatic synthesis of tryptophan analogs represents a significant advancement in green chemistry, offering high selectivity and avoiding the harsh reagents often used in traditional chemical synthesis. figshare.comnih.gov The key enzyme in this approach is tryptophan synthase (TrpS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that naturally catalyzes the final step in the biosynthesis of L-tryptophan. nih.govnih.gov The process involves the condensation of an indole (B1671886) substrate with L-serine to form the corresponding tryptophan analog, with water as the only byproduct. iris-biotech.de

The native TrpS enzyme is typically a complex of two subunits, TrpA and TrpB. acs.orgpnas.org The TrpB subunit is responsible for the synthesis reaction, but its activity is significantly diminished in the absence of its allosteric activator, the TrpA subunit. acs.orgpnas.org This dependency, coupled with the limited substrate scope of the wild-type enzyme towards bulky or electron-deficient indoles, has historically restricted its broader synthetic application. acs.orgpnas.org

To overcome these limitations, directed evolution has been employed to engineer stand-alone TrpB variants with enhanced catalytic efficiency and a broader substrate range. acs.orgpnas.org Researchers have successfully developed variants from hyperthermophilic organisms like Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB) that function efficiently without the TrpA subunit. figshare.comacs.org These engineered enzymes are robust, tolerate high reaction temperatures that can improve the solubility of hydrophobic substrates, and are highly active in aqueous media. figshare.comnih.gov

The directed evolution process has yielded TrpB variants capable of accepting a wide array of substituted indoles. iris-biotech.de This includes the synthesis of various halogenated tryptophans, which are valuable building blocks in medicinal chemistry. pnas.orgcaltech.edu The enzymatic reaction for producing the core of the target molecule involves the stereoselective condensation of 7-chloroindole (B1661978) with L-serine to yield 7-chloro-L-tryptophan. caltech.educaltech.edu This enzymatic step provides the chiral amino acid scaffold, which can then be subjected to subsequent chemical modifications, such as the introduction of the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com

The development of these powerful biocatalysts provides a more sustainable and efficient platform for the production of complex noncanonical amino acids. figshare.comacs.org The improvements are not only in yield but also in reaction conditions, with some engineered variants showing high reactivity at moderate temperatures (e.g., ~37 °C), which opens possibilities for in vivo production. figshare.com

Data Tables

Table 1: Characteristics of Engineered Tryptophan Synthase (TrpB) Variants This table summarizes the properties of key engineered TrpB enzymes used for the synthesis of tryptophan analogs.

| Enzyme Variant | Source Organism | Key Engineering Feature | Improved Properties |

| PfTrpB Variants | Pyrococcus furiosus | Directed evolution to remove dependency on the TrpA subunit. pnas.org | High catalytic efficiency as a stand-alone enzyme; expanded substrate scope for bulky and substituted indoles. nih.goviris-biotech.deacs.org |

| TmTrpB Variants | Thermotoga maritima | Mutations to improve activity and alter temperature profile. figshare.com | Increased yield for challenging substrates like 4-cyanoindole; high reactivity at lower temperatures (~37°C). figshare.com |

| PfTrpB7E6 | Pyrococcus furiosus | Engineered for stereoselective synthesis. | Platform for producing novel β-branched and bulky tryptophan analogues. iris-biotech.de |

Table 2: Representative Substrate Scope for Engineered TrpB-Catalyzed Reactions This table illustrates the versatility of engineered TrpB variants by showing the range of indole analogs that can be converted to their corresponding tryptophan derivatives.

| Indole Substrate | Amino Acid Donor | Product |

| Indole | L-Serine | L-Tryptophan nih.gov |

| 4-Cyanoindole | L-Serine | 4-Cyanotryptophan figshare.com |

| 5-Bromo-7-fluoroindole | L-Serine | 5-Bromo-7-fluoro-tryptophan google.com |

| 5-Chloro-7-iodoindole | L-Serine | 5-Chloro-7-iodo-tryptophan caltech.edugoogle.com |

| 7-Chloroindole | L-Serine | 7-Chloro-L-tryptophan acs.org |

| Indole | L-Threonine | (2S,3S)-β-Methyltryptophan nih.gov |

Strategic Implementation of the Boc Protecting Group in Advanced Organic Synthesis

Role of N-alpha-Boc Protection in Amino Acid Building Blocks for Peptide Synthesis

The N-alpha-Boc (tert-butyloxycarbonyl) protection of amino acids is a fundamental strategy in peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). peptide.comnih.gov The Boc group serves as a temporary shield for the alpha-amino group of an amino acid, preventing it from reacting out of turn while another amino acid is being coupled to the growing peptide chain. peptide.com Boc-7-chloro-DL-tryptophan is a prime example of such a building block, where the Boc group ensures that the nucleophilic alpha-amino group does not interfere with the desired peptide bond formation.

The stability of the Boc group under a variety of conditions, including basic and nucleophilic environments, makes it highly compatible with the coupling reagents used in peptide synthesis. organic-chemistry.org This stability allows for the efficient formation of peptide bonds without the risk of premature deprotection or side reactions involving the protected amine.

The general process of incorporating a Boc-protected amino acid like this compound into a peptide chain via SPPS involves the following steps:

The C-terminal amino acid is first anchored to a solid support (resin). peptide.com

The N-alpha-Boc protecting group of the resin-bound amino acid is removed, typically with an acid such as trifluoroacetic acid (TFA). seplite.comchempep.com

The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the newly deprotected amino group of the resin-bound amino acid. seplite.com

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

The use of Boc-amino acids has been instrumental in the synthesis of numerous peptides. seplite.com The characteristics of the Boc group are summarized in the table below.

| Feature of N-alpha-Boc Protection | Significance in Peptide Synthesis |

| Acid Lability | Allows for selective removal without affecting other protecting groups stable to acid. |

| Base Stability | Compatible with the basic conditions often used for the deprotection of other groups (e.g., Fmoc). organic-chemistry.org |

| Steric Hindrance | The bulky tert-butyl group can help in preventing racemization during coupling reactions. |

| Solubility | The Boc group can enhance the solubility of the amino acid derivative in organic solvents used in synthesis. acsgcipr.org |

Orthogonal Deprotection Strategies in Multistep Organic Synthesis

Orthogonal protection is a powerful strategy in multistep synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.meorganic-chemistry.org This is achieved by using protecting groups that are cleaved under different, non-interfering reaction conditions. The Boc group is a key player in many orthogonal protection schemes due to its acid-labile nature, which contrasts with the base-lability of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrogenolysis-lability of the Cbz (carboxybenzyl) group. numberanalytics.comrsc.org

In the context of a complex molecule containing this compound, an orthogonal strategy would allow for the deprotection of the Boc group to reveal the alpha-amino group for further reaction, while other protecting groups on the molecule remain intact. For instance, if a peptide being synthesized also contains an amino acid with an Fmoc-protected side chain, the Fmoc group can be removed with a base like piperidine (B6355638) without affecting the Boc group on the N-terminus or other acid-labile side-chain protecting groups. organic-chemistry.orgnumberanalytics.com

The following table illustrates a common orthogonal protection strategy involving the Boc group:

| Protecting Group | Cleavage Condition | Orthogonality with Boc |

| Fmoc | Base (e.g., Piperidine) | Yes, Boc is stable to base. organic-chemistry.org |

| Cbz (Z) | Hydrogenolysis (H2/Pd) or strong acid | Yes, Boc is stable to hydrogenolysis. rsc.org |

| Benzyl (Bzl) | Strong acid (e.g., HF) or hydrogenolysis | Partial; stronger acid needed than for Boc. peptide.com |

| Allyl/Alloc | Pd(0) catalysis | Yes, Boc is stable to these conditions. fiveable.me |

This selective deprotection is crucial for the synthesis of modified peptides, cyclic peptides, and other complex organic molecules where precise control over reactive sites is necessary. sigmaaldrich.com A recently reported method even describes a novel Fmoc deprotection using hydrogenolysis under mildly acidic conditions that is tolerant of N-Boc groups, further expanding the versatility of orthogonal strategies. nih.gov

Green Chemistry Considerations in Boc Deprotection Methodologies

Traditional methods for Boc deprotection often rely on strong acids like trifluoroacetic acid (TFA) in chlorinated solvents such as dichloromethane (B109758) (DCM). seplite.comacsgcipr.org While effective, these reagents pose environmental and safety concerns. The principles of green chemistry encourage the development of more sustainable methods that minimize waste, use less hazardous materials, and are more energy-efficient.

In recent years, several greener alternatives for Boc deprotection have been developed. These methods aim to replace harsh acids and harmful solvents with more environmentally benign options.

Greener Boc Deprotection Methods

| Method | Catalyst/Reagent | Solvent | Advantages |

| Catalyst-free | None | Water | Environmentally benign solvent, simple workup. mcours.netresearchgate.nettandfonline.com |

| Iron Catalysis | Iron(III) salts | Dichloromethane | Uses an inexpensive and sustainable metal catalyst, clean reaction. rsc.orgrsc.org |

| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | None (DES acts as solvent and catalyst) | Avoids volatile organic solvents, efficient at room temperature. scispace.com |

| Solvent-free HCl gas | Stoichiometric HCl gas | Solvent-free | Reduces solvent waste, high yields, simple workup. rsc.org |

These emerging methods demonstrate a significant step towards more sustainable chemical synthesis. The use of water as a solvent and catalyst, for example, represents a highly eco-friendly approach. mcours.netccsenet.org Similarly, the application of iron, an abundant and non-toxic metal, as a catalyst for Boc deprotection offers a greener alternative to traditional Lewis acids. rsc.orgrsc.org The development of these methodologies is crucial for reducing the environmental footprint of pharmaceutical and chemical manufacturing processes.

Applications of Boc 7 Chloro Dl Tryptophan in Advanced Chemical Synthesis

Intermediate in Polypeptide and Peptidomimetic Construction

The Boc protecting group on Boc-7-chloro-DL-tryptophan is instrumental in its application in polypeptide and peptidomimetic synthesis. smolecule.comorganic-chemistry.org This acid-labile group effectively shields the amino functionality, preventing unwanted side reactions during peptide coupling steps. organic-chemistry.orgpeptide.com The controlled removal of the Boc group under acidic conditions allows for the sequential addition of amino acids, a fundamental process in solid-phase peptide synthesis (SPPS). peptide.comnih.gov

This compound serves as a crucial building block in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. google.comunibo.it These structures often incorporate non-standard amino acids to enhance properties such as stability against enzymatic degradation and improved bioavailability. mdpi.comnih.gov The use of this compound allows for the introduction of a halogenated indole (B1671886) side chain, a modification not commonly found in natural peptides, thereby expanding the chemical space of peptidomimetic libraries. google.com Research has shown that dipeptides constructed with Boc-protected hydrophobic amino acids, including tryptophan derivatives, can exhibit significant antibacterial activity. nih.gov

The synthesis of complex peptidomimetics often involves multi-component reactions, such as the Ugi reaction, where N-Boc protected amino acids are utilized. beilstein-journals.org Subsequent deprotection of the Boc group can initiate cyclization, leading to the formation of constrained cyclic peptidomimetics. beilstein-journals.org This strategy highlights the versatility of Boc-protected amino acids like this compound in creating structurally diverse and biologically relevant molecules.

Incorporation of Halogenated Residues for Modulating Molecular Properties in Synthesized Peptides

The introduction of halogen atoms, such as the chlorine in this compound, into peptide structures is a powerful strategy for modulating their physicochemical and biological properties. mdpi.com Halogenation can significantly impact a peptide's hydrophobicity, conformational preferences, and proteolytic stability. mdpi.com The presence of a chlorine atom on the tryptophan indole ring can enhance the hydrophobicity of the resulting peptide, which may influence its interaction with biological membranes or protein binding pockets.

Furthermore, the incorporation of halogenated amino acids can improve resistance to enzymatic degradation. mdpi.com While this is not a universal rule and depends on the specific position and number of halogen atoms, strategic placement can shield the peptide backbone from proteolytic enzymes. mdpi.com For instance, studies on fluorinated amino acids have demonstrated increased proteolytic stability. mdpi.com

The unique electronic properties of the halogen atom can also introduce new, non-covalent interactions, such as halogen bonding, which can influence the peptide's three-dimensional structure and its binding affinity to target proteins. Research has shown that the genetic encoding of halogenated tryptophan analogs, including 7-chlorotryptophan (B86515), into proteins allows for the study of ligand binding and protein dynamics using techniques like 19F NMR spectroscopy. anu.edu.au This underscores the value of halogenated tryptophans as probes in biochemical and structural studies.

Building Block for Complex Natural Products and Alkaloid Synthesis

This compound and its deprotected form, 7-chlorotryptophan, are valuable precursors in the total synthesis of complex natural products and alkaloids. researchgate.netnih.gov Many of these natural compounds possess significant biological activities and feature intricate molecular architectures derived from tryptophan. nih.govrsc.org The indole ring of tryptophan is a common structural motif in a vast array of alkaloids. rsc.orgsemanticscholar.org

The synthesis of such complex molecules often requires strategic functionalization of the indole nucleus. The chlorine atom at the 7-position of this compound can serve as a handle for further chemical modifications. For example, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds and build molecular complexity. smolecule.comnih.gov This approach allows for the late-stage diversification of tryptophan-containing molecules, providing access to a wide range of analogs. nih.gov

In the biosynthesis of some natural products, halogenation of tryptophan is a key step. nih.govacs.org For example, the biosynthesis of rebeccamycin (B1679247), an indolocarbazole antibiotic, begins with the chlorination of L-tryptophan to 7-chloro-L-tryptophan. nih.gov Synthetic chemists can mimic this strategy by using this compound as a starting material to access these and other related natural product scaffolds. The development of biocatalytic methods for the production of halogenated tryptophans further facilitates their use in the synthesis of these complex and medicinally important molecules. nih.govnih.gov

Mechanistic Investigations and Reaction Optimization in Halo Tryptophan Chemistry

Elucidation of Enzyme Substrate Specificity and Catalytic Mechanisms in Halogenation Reactions

The regioselective halogenation of tryptophan is a biochemically significant process, primarily catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs). wikipedia.orgrsc.org These enzymes offer a green alternative to traditional chemical halogenation methods, which often suffer from poor regioselectivity and require harsh conditions. wikipedia.orgd-nb.info

Flavin-dependent halogenases utilize flavin adenine (B156593) dinucleotide (FAD), molecular oxygen, and a halide salt to install a halogen atom onto an aromatic substrate. researchgate.net The catalytic cycle begins with the reduction of FAD to FADH₂ by a partner flavin reductase. nih.gov This reduced flavin reacts with oxygen to form a key intermediate, C4a-hydroperoxyflavin. pnas.orgresearchgate.net In the presence of a halide ion (e.g., Cl⁻), this intermediate decomposes to generate a highly reactive halogenating species, believed to be hypohalous acid (HOCl for chlorination). nih.govresearchgate.net

A crucial aspect of the mechanism is how the enzyme achieves its remarkable regioselectivity. Crystal structures of tryptophan halogenases, such as PrnA (tryptophan 7-halogenase) and RebH, reveal that the tryptophan substrate and FAD are bound in separate domains connected by a tunnel approximately 10 Å long. wikipedia.orgnih.gov The HOCl, generated at the FAD site, is proposed to travel through this tunnel to the substrate-binding site. nih.govrsc.org Here, the precise positioning of the tryptophan molecule by specific amino acid residues dictates which position on the indole (B1671886) ring is halogenated. wikipedia.orgnih.gov A conserved lysine (B10760008) residue within the active site is essential for catalysis, likely by activating the HOCl through hydrogen bonding, thereby increasing its electrophilicity and presenting it to the specific carbon atom of the tryptophan ring. nih.govresearchgate.netrsc.org This controlled presentation is the basis for the enzyme's regioselectivity, leading to specific products like 7-chloro-L-tryptophan. nih.gov

The substrate specificity of these enzymes can be both narrow and broad. While native enzymes are highly selective for tryptophan, some can also halogenate other indole derivatives. nih.govnih.gov For instance, the tryptophan 6-halogenase SttH can chlorinate N-methyltryptophan and even non-indolic substrates like kynurenine, although with varying efficiency. d-nb.infonih.gov This substrate flexibility has been exploited through enzyme engineering. Structure-guided mutagenesis has successfully altered the substrate scope and even switched the regioselectivity of halogenases. d-nb.infonih.govnih.gov For example, engineered variants of RebH have been developed that efficiently halogenate various industrial indole substrates but are completely inactive towards their natural substrate, tryptophan. nih.gov

Table 1: Substrate Specificity of Wild-Type Tryptophan 6-Halogenase (SttH)

This table illustrates the conversion rates of various substrates by the wild-type SttH enzyme after one hour, highlighting its preference for tryptophan but also its capability to act on other related compounds.

| Substrate | Product | Conversion (%) |

| Tryptophan | 6-chloro-tryptophan | 97 ± 4 |

| 3-Indolepropionate | 6-chloro-3-indolepropionate | 49 ± 2 |

| N-Methyltryptophan | 6-chloro-N-methyltryptophan | 83 ± 1 |

| Kynurenine | 5-chloro-kynurenine | 78 ± 3 |

| Anthranilamide | 5-chloro-anthranilamide | 65 ± 5 |

| Data sourced from references d-nb.infonih.gov. |

Stereochemical Control and Enantiomeric Purity in Syntheses of Chiral Tryptophan Analogs

The synthesis of chiral tryptophan analogs with high enantiomeric purity is a significant challenge in organic chemistry, as these compounds are valuable building blocks for pharmaceuticals and chemical biology tools. acs.org The stereochemistry at the α-carbon is crucial, and various methods have been developed to control it, often starting from the chiral pool of natural amino acids. acs.orgmdpi.com

Enzymatic approaches are particularly powerful for creating enantiopure tryptophan analogs. Tryptophan synthase (TrpS) and its β-subunit (TrpB) can catalyze the reaction between various indole derivatives and L-serine to produce a wide array of L-tryptophan analogs with nearly perfect enantiopurity. acs.orgnih.gov This method avoids the need for protecting groups that are often required in traditional chemical synthesis. acs.org Engineered variants of TrpB have expanded its substrate scope, enabling the synthesis of analogs substituted at the 4-, 5-, 6-, and 7-positions. acs.org

Another enzymatic strategy involves dynamic kinetic resolution for the synthesis of D-amino acids. For example, the l-amino acid oxidase from Lechevalieria aerocolonigenes (RebO) shows high specificity for halogenated L-tryptophans. acs.org This enzyme can be used in a one-pot reaction with a reducing agent (e.g., ammonia-borane complex) to convert a racemic mixture of a halo-tryptophan into the corresponding D-enantiomer with high enantiomeric excess (>98% ee). acs.org RebO selectively oxidizes the L-enantiomer to the corresponding α-keto acid, which is then non-selectively reduced back to the racemic amino acid, gradually enriching the D-enantiomer. acs.org

Chemical methods also provide routes to chiral halo-tryptophans. The Pictet-Spengler reaction, which involves the cyclization of a tryptophan derivative with an aldehyde or ketone, can produce chiral β-carbolines. nih.govmdpi.com The diastereoselectivity of this reaction can be controlled by reaction conditions; lower temperatures and shorter reaction times favor kinetic control, while higher temperatures and longer times lead to the more stable thermodynamic product. nih.gov Palladium-mediated heteroannulation reactions offer another versatile route. This method can be used to synthesize optically active tryptophan derivatives from substituted o-iodoanilines and a chiral alkyne, which can be prepared using a chiral auxiliary like the Schöllkopf auxiliary to ensure high diastereoselectivity. researchgate.net This approach has been successfully used for the large-scale synthesis of optically pure 6-methoxy-D-tryptophan. researchgate.net

Table 2: Stereochemical Outcome of Pictet-Spengler Reaction

This table shows how reaction conditions influence the diastereomeric ratio of products in the Pictet-Spengler cyclization of an imine derived from L-tryptophan methyl ester.

| Acid Catalyst | Temperature (°C) | Time (h) | Diastereomer Ratio (1S,3S) : (1R,3S) | Control Type |

| Trifluoroacetic Acid (TFA) | Room Temp | 0.5 | 1 : 1.2 | Kinetic |

| Trifluoroacetic Acid (TFA) | Reflux | 3 | 1 : 4.9 | Thermodynamic |

| Formic Acid | Room Temp | 24 | 1 : 1.0 | Kinetic |

| Formic Acid | Reflux | 5 | 1 : 2.0 | Thermodynamic |

| Data sourced from reference nih.gov. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Derivatization

Optimizing reaction conditions is critical for maximizing the yield and selectivity of derivatization reactions in halo-tryptophan chemistry. This includes both the enzymatic or chemical installation of the halogen and the subsequent modification of the amino acid, such as the introduction of a protecting group like tert-butyloxycarbonyl (Boc).

For enzymatic reactions, factors such as pH, temperature, and the ratio of enzyme activities are crucial. In a system for the co-production of 7-chloro-tryptophan and indole pyruvic acid, the optimal activity ratio of the L-amino acid deaminase to the halogenase was found to be between 1:50 and 1:60. nih.gov Further optimization through fine-tuning enzyme expression and improving cofactor supply enhanced the yield of 7-chloro-tryptophan by 15%. nih.gov For the enzymatic synthesis of tryptophan analogs using TrpB variants, yields can be significantly affected by the specific enzyme variant used and the reaction temperature. nih.gov

In chemical derivatization, such as the synthesis of Boc-7-chloro-DL-tryptophan from 7-chlorotryptophan (B86515), the choice of solvent, base, and reaction time are key parameters. A common procedure involves reacting 7-chlorotryptophan with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium bicarbonate in a solvent mixture such as tetrahydrofuran (B95107) and ethyl acetate (B1210297). chemicalbook.com Carrying out this reaction at room temperature (20°C) for 12 hours can result in an 80% yield of the desired Boc-protected product. chemicalbook.com

Optimization of derivatization for analytical purposes also requires careful control of conditions. For instance, the derivatization of tryptophan metabolites with 2-bromo-4′-nitroacetophenone was optimized for temperature, time, and reagent concentration. mdpi.com The optimal temperature was found to be 50°C; higher temperatures led to the degradation of the derivatives. mdpi.com Similarly, the reaction of tryptophan's indole group with malondialdehyde is quantitative under acidic conditions and has been optimized for the derivatization of peptides. nih.gov The stability of the tryptophan molecule itself is a consideration, as it can be unstable under strongly acidic or alkaline conditions, especially at elevated temperatures, which must be managed during procedures like protein hydrolysis. researchgate.netunibo.it

Table 3: Optimization of Enzymatic Synthesis of Tryptophan Analogs

This table shows the yield of various tryptophan analogs synthesized using different engineered TrpB variants, demonstrating the impact of enzyme choice and reaction temperature on product yield.

| Indole Substrate | TrpB Variant | Temperature (°C) | Product | Yield (%) |

| 4-Fluoroindole | Tm-2F3 | 75 | 4-Fluoro-L-tryptophan | 83 |

| 4-Fluoroindole | Tm-7C8 | 50 | 4-Fluoro-L-tryptophan | 95 |

| 5-Nitroindole | Tm-2F3 | 75 | 5-Nitro-L-tryptophan | 87 |

| 5-Nitroindole | Tm-7C8 | 50 | 5-Nitro-L-tryptophan | 39 |

| 7-Methylindole | Tm-2F3 | 75 | 7-Methyl-L-tryptophan | 92 |

| 7-Methylindole | Tm-7C8 | 50 | 7-Methyl-L-tryptophan | 96 |

| Data sourced from reference nih.gov. |

Analytical and Spectroscopic Techniques for Research on Tryptophan Derivatives

Chromatographic Methods for Purification and Analysis (e.g., RP-HPLC-ESI)

Chromatographic techniques are fundamental in the separation and purification of tryptophan derivatives. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly powerful tool for this purpose. mdpi.comfrontiersin.org In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. This setup allows for the effective separation of compounds based on their hydrophobicity. For instance, in the analysis of halogenated tryptophan derivatives, RP-HPLC can distinguish between different halogenated forms and their precursors. mdpi.comfrontiersin.orgacs.org

The coupling of RP-HPLC with electrospray ionization (ESI) mass spectrometry (MS) creates a highly sensitive and specific analytical system (RP-HPLC-ESI-MS). mdpi.comnih.govnih.gov ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for the analysis of biomolecules. mdpi.com This combination enables the precise determination of the molecular weights of the separated compounds, aiding in their identification. mdpi.comnih.gov For example, RP-HPLC-ESI-MS has been used to analyze complex mixtures and identify various tryptophan metabolites, showcasing its utility in profiling these compounds in biological and other samples. mdpi.com

The purification process often involves collecting fractions as they elute from the HPLC column. mdpi.com These fractions can then be further analyzed to confirm the purity and identity of the isolated compound. mdpi.comfrontiersin.org Flash column chromatography is another chromatographic method that can be employed for the purification of tryptophan derivatives, often as a preliminary step before final purification by HPLC. orgsyn.org

Table 1: Applications of Chromatographic Methods for Tryptophan Derivatives

| Technique | Application | Reference |

| RP-HPLC | Separation and purification of halogenated tryptophan derivatives. | mdpi.comfrontiersin.orgacs.org |

| RP-HPLC-ESI-MS | Sensitive and specific analysis and identification of tryptophan metabolites. | mdpi.comnih.govnih.gov |

| Flash Column Chromatography | Preparative purification of tryptophan derivatives. | orgsyn.org |

Spectroscopic Characterization in Structural Elucidation (e.g., NMR Spectroscopy, HRMS Analysis)

The precise determination of the chemical structure of novel compounds like Boc-7-chloro-DL-tryptophan is accomplished through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. orgsyn.orgresearchgate.netresearchgate.net Both ¹H NMR and ¹³C NMR are crucial. ¹H NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. frontiersin.orgorgsyn.orgresearchgate.net For instance, in the characterization of a tryptophan derivative, the chemical shifts of the indole (B1671886) ring protons can confirm the position of substituents like the chloro group. frontiersin.orgresearchgate.net The coupling patterns between adjacent protons further aid in piecing together the molecular structure. ¹³C NMR provides information about the carbon skeleton of the molecule. orgsyn.org Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between different parts of the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high accuracy. orgsyn.org This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for a proposed chemical formula. orgsyn.org ESI is a common ionization source for HRMS analysis of tryptophan derivatives. mdpi.com

By combining the structural fragments and connectivity information from NMR with the precise molecular formula from HRMS, scientists can confidently elucidate the complete and unambiguous structure of a tryptophan derivative. orgsyn.orgmdpi.com

Table 2: Spectroscopic Data for a Tryptophan Derivative

| Technique | Information Obtained | Example Application |

| ¹H NMR | Proton environment and connectivity | Determining the position of the chloro substituent on the indole ring. frontiersin.orgresearchgate.net |

| ¹³C NMR | Carbon skeleton of the molecule | Confirming the overall carbon framework of the derivative. orgsyn.org |

| HRMS | Exact molecular weight and elemental composition | Confirming the molecular formula C₁₁H₁₁ClN₂O₂ for 7-chlorotryptophan (B86515). nih.gov |

Application of UV Absorbance and Fluorescence for Protein Structure and Ligand Binding Studies

The intrinsic spectroscopic properties of the tryptophan indole ring, namely its ultraviolet (UV) absorbance and fluorescence, are powerful tools for studying protein structure and the interactions of tryptophan-containing ligands with proteins. nih.gov

UV Absorbance Spectroscopy can be used to monitor changes in the local environment of tryptophan residues within a protein. amazonaws.comresearchgate.net The UV absorption spectrum of tryptophan has characteristic peaks, and shifts in the position or intensity of these peaks can indicate changes in the polarity of the environment or interactions with other molecules. nih.govacs.org Second-derivative UV spectroscopy can enhance the resolution of these spectral changes, allowing for more subtle environmental perturbations to be detected. amazonaws.com For example, the binding of a ligand to a protein can alter the UV absorbance of nearby tryptophan residues, providing a means to study the binding event. researchgate.net

Fluorescence Spectroscopy is an even more sensitive technique for probing the environment of tryptophan. nih.govnih.govtandfonline.com Tryptophan is the dominant intrinsic fluorophore in most proteins. nih.gov The fluorescence emission spectrum of tryptophan is highly sensitive to the polarity of its surroundings; a shift to shorter wavelengths (a blue shift) generally indicates a more nonpolar environment, while a shift to longer wavelengths (a red shift) suggests a more polar environment. nih.gov This property is widely used to monitor protein folding and conformational changes. nih.gov

Fluorescence quenching is a particularly valuable technique for studying ligand binding. nih.gov When a ligand binds near a tryptophan residue, it can quench (decrease) the tryptophan's fluorescence intensity. nih.gov By titrating a protein with a ligand and monitoring the decrease in fluorescence, a binding curve can be generated, from which the binding affinity (dissociation constant) can be determined. nih.gov This method is a powerful and widely used approach to quantify protein-ligand interactions. nih.govnih.gov Furthermore, fluorescence-based screening assays have been developed to engineer enzymes involved in the production of halogenated tryptophans. researchgate.net

Table 3: Spectroscopic Techniques for Protein and Ligand Binding Studies

| Technique | Principle | Application | Reference |

| UV Absorbance Spectroscopy | Changes in the UV spectrum of tryptophan indicate environmental changes. | Monitoring protein conformational changes and ligand binding. | amazonaws.comresearchgate.netnih.gov |

| Fluorescence Spectroscopy | The fluorescence emission of tryptophan is sensitive to the polarity of its environment. | Studying protein folding, conformational changes, and ligand interactions. | nih.govnih.govtandfonline.com |

| Fluorescence Quenching | A ligand binding near a tryptophan can decrease its fluorescence intensity. | Determining the binding affinity of protein-ligand interactions. | nih.gov |

Future Perspectives in the Research of Substituted Tryptophan Analogs

Development of Novel Biocatalytic Platforms for Diverse Tryptophan Analog Synthesis

The future of substituted tryptophan synthesis is heavily invested in the development of sophisticated biocatalytic platforms. These systems leverage the inherent selectivity of enzymes to create complex molecules like 7-chloro-tryptophan, often under mild, environmentally friendly conditions. Two primary enzymatic strategies have emerged as particularly promising.

The first platform utilizes flavin-dependent halogenase enzymes. nih.govwikipedia.org These enzymes can perform regioselective halogenation directly on the tryptophan molecule. Specifically, tryptophan 7-halogenases, such as PrnA and RebH, catalyze the chlorination of L-tryptophan at the C7 position of the indole (B1671886) ring to produce 7-chloro-L-tryptophan. nih.govfrontiersin.orgnih.gov This process requires molecular oxygen, a chloride salt, and a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor. nih.govbris.ac.uk Consequently, a complete biocatalytic platform involves coupling the halogenase with a cofactor regeneration system, such as a flavin reductase (like RebF) or an L-amino acid deaminase, to ensure sustained activity. frontiersin.orgnih.govnih.gov This integrated system represents a powerful, self-sustaining platform for the de novo production of 7-halogenated tryptophans. nih.gov

A second, alternative biocatalytic platform is based on the tryptophan synthase (TrpS) enzyme, particularly its β-subunit (TrpB). acs.org While native TrpS is known for synthesizing tryptophan from indole and serine, directed evolution has unlocked its potential to accept a wide variety of substituted indoles. acs.org Engineered TrpB variants can now efficiently catalyze the reaction between 7-chloroindole (B1661978) and L-serine to produce enantiopure L-7-chlorotryptophan. acs.org This approach is highly modular, as the synthesis of various tryptophan analogs is achieved by simply supplying the corresponding substituted indole to the engineered enzyme. researchgate.net The development of robust, stand-alone TrpB variants that no longer require the allosteric activation of the α-subunit has been a crucial step in creating a versatile and powerful platform for generating diverse tryptophan analogs. acs.org

Expanding Substrate Scope and Efficiency in Enzymatic Transformations

For halogenase-based systems, significant progress has been made in improving production yields. Research has shown that optimizing the ratio of the halogenase (e.g., RebH) to its flavin reductase partner can significantly boost activity. frontiersin.org Furthermore, immobilization techniques, such as the creation of cross-linked enzyme aggregates (CLEAs), have been employed to enhance enzyme stability and enable recycling, leading to the successful gram-scale synthesis of 7-bromotryptophan. scite.ai In whole-cell biotransformation systems, fine-tuning the expression of the enzymes and strengthening the FAD/FADH₂ supply has led to notable increases in the production of 7-chloro-tryptophan (7-Cl-Trp). nih.gov

In the context of the tryptophan synthase platform, directed evolution has been instrumental in broadening the substrate scope to include previously unreactive indole analogs. acs.org Wild-type TrpB enzymes often show poor acceptance of electron-deficient or sterically bulky indoles, including many halogenated variants. acs.org However, laboratory-evolved variants of TrpB from thermophilic organisms like Pyrococcus furiosus now exhibit high activity towards a range of 7-substituted indoles. acs.org For instance, different engineered catalysts have been identified as optimal for different substrates, with the Pf0A9 variant showing superior activity for converting 7-chloroindole into the corresponding tryptophan analog. acs.org This demonstrates a remarkable expansion of substrate scope and efficiency, enabling the synthesis of previously intractable tryptophan derivatives.

| Catalyst/System | Substrate | Product | Key Finding |

| RebH/RebF | L-Tryptophan, Cl⁻ | 7-chloro-L-tryptophan | A flavin-dependent halogenase system that regioselectively chlorinates tryptophan. frontiersin.orgnih.gov |

| RebH CLEAs | L-Tryptophan, Br⁻ | 7-bromo-L-tryptophan | Immobilization as CLEAs improves stability and allows for gram-scale synthesis. scite.ai |

| Engineered TrpB (Pf0A9) | 7-chloroindole, L-Serine | L-7-chlorotryptophan | Directed evolution yields a TrpB variant with high activity for 7-chloroindole. acs.org |

| Engineered TrpB (Pf2A6) | 7-nitroindole, L-Serine | L-7-nitrotryptophan | Different variants are optimal for different 7-substituted indoles. acs.org |

Advancements in Direct C-H Functionalization Strategies for Indole Systems

Parallel to biocatalytic advancements, the field of chemical synthesis has seen the rise of direct C-H functionalization as a powerful strategy for constructing complex indole systems. These methods bypass traditional, often lengthy, synthetic routes that require pre-functionalized starting materials, offering a more atom- and step-economical approach to molecules like Boc-7-chloro-DL-tryptophan. thieme-connect.comchim.it

A particularly relevant advancement is the rhodium-catalyzed C-H activation and annulation of N-Boc-protected anilines with alkynyl chlorides. nih.govresearchgate.net This method allows for the regioselective synthesis of C7-substituted tryptophan products. researchgate.net In this strategy, the tert-butyloxycarbonyl (Boc) group on the aniline (B41778) starting material serves as a directing group, guiding the metal catalyst to activate a specific C-H bond. thieme-connect.comnih.gov The subsequent reaction with a custom-synthesized alkynyl chloride, which contains the amino acid backbone, constructs the indole ring and installs the side chain in a single, elegant transformation. nih.govresearchgate.net This approach offers a direct route to the core structure of Boc-7-chloro-tryptophan from readily available building blocks. nih.gov

Broader strategies for the C7-functionalization of indoles have also been developed, including iridium-catalyzed C-H borylation. researchgate.net This method allows for the introduction of a boronic ester at the C7 position, which can then be converted to a variety of other functional groups through well-established cross-coupling reactions. researchgate.net While many C-H activation methods favor the more electronically rich C2 or C3 positions of the indole ring, the use of specific directing groups or catalyst systems has enabled selective functionalization at the less reactive C4-C7 positions of the benzene (B151609) core, overcoming a significant synthetic challenge. chim.itresearchgate.net These innovative chemical strategies provide a powerful complement to biocatalytic methods, offering versatile pathways for the synthesis of diverse and complex tryptophan analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Boc-7-chloro-DL-tryptophan, and how can reaction conditions be optimized to improve yield and enantiomeric excess (ee)?

- Methodological Answer : Synthesis typically involves chlorination of tryptophan at the 7-position followed by Boc protection. Optimization may include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., N-chlorosuccinimide with Lewis acids). Enantiomeric purity can be enhanced via chiral column chromatography or enzymatic resolution .

- Key Considerations : Monitor reaction progress using HPLC with chiral stationary phases to quantify ee. Validate purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm in H NMR) and chlorinated indole ring (aromatic proton shifts).

- FT-IR : Identify characteristic peaks for amide bonds (1650–1700 cm) and C-Cl stretching (550–850 cm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (280 nm for indole) and tandem MS for fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the role of this compound in modulating indoleamine 2,3-dioxygenase (IDO) activity in immune tolerance studies?

- Methodological Answer :

- In vitro : Treat dendritic cells or macrophages with this compound (1–100 µM) and measure IDO activity via kynurenine production (HPLC-UV detection at 360 nm). Include controls with 1-methyl-DL-tryptophan (IDO inhibitor) .

- In vivo : Use murine pregnancy models (e.g., C57BL/6 × BALB/c crosses) to assess fetal rejection rates after administering the compound. Combine with flow cytometry to quantify T-cell activation markers (e.g., CD25, IFN-γ) .

Q. How can researchers resolve conflicting reports on the solubility and stability of this compound in aqueous vs. organic matrices?

- Methodological Answer :

- Solubility Screening : Test in buffered solutions (pH 4–8) and co-solvents (e.g., DMSO, PEG-400) using nephelometry or UV-Vis spectroscopy.

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., dechlorinated analogs) and adjust formulation accordingly .

Q. What computational strategies are effective for predicting the binding affinity of this compound to IDO or related enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the chlorinated indole ring and IDO’s heme-binding pocket.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Validate with experimental IC values from enzyme inhibition assays .

Methodological Frameworks

Q. How should researchers design a study to evaluate the metabolic fate of this compound in mammalian systems?

- Stepwise Approach :

In vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via UPLC-QTOF-MS.

In vivo Tracing : Administer C-labeled compound to rodents; collect plasma, urine, and feces for radioactivity counting and metabolite identification.

Pathway Mapping : Use Kyoto Encyclopedia of Genes and Genomes (KEGG) to link metabolites to tryptophan catabolism pathways .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?

- Guidelines :

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC/IC.

- Multivariate Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying concentrations and treatment durations).

- Reproducibility : Report n ≥ 3 independent replicates and use power analysis to determine sample size .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.